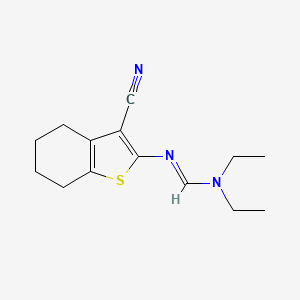![molecular formula C15H13F2N3O4 B5701432 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea](/img/structure/B5701432.png)
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis and gout. It was first synthesized in the 1960s as a derivative of salicylic acid, which is the active ingredient in aspirin. Diflunisal has a longer half-life than aspirin, which means it can provide longer-lasting pain relief.
作用機序
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response, and their production can cause pain and swelling. By inhibiting COX, diflunisal can reduce inflammation and provide pain relief.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been shown to have a number of biochemical and physiological effects. It can reduce inflammation, which can help to relieve pain and swelling. It can also reduce fever by affecting the hypothalamus, which is the part of the brain that regulates body temperature. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea can also affect the kidneys, as it can reduce the production of prostaglandins that are involved in the regulation of blood flow to the kidneys.
実験室実験の利点と制限
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has a number of advantages for use in lab experiments. It is a well-studied drug that has been extensively tested for its anti-inflammatory and analgesic properties. It is also relatively inexpensive and widely available. However, one limitation of diflunisal is that it can have off-target effects, which means it can affect other enzymes and molecules in addition to COX. This can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on diflunisal. One area of interest is its potential use in treating Alzheimer's disease. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been shown to reduce the accumulation of beta-amyloid protein in the brain, which is a hallmark of Alzheimer's disease. Another area of interest is its potential use in treating other inflammatory conditions, such as inflammatory bowel disease and psoriasis. Additionally, researchers may continue to study the biochemical and physiological effects of diflunisal in order to gain a better understanding of its mechanism of action.
合成法
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea can be synthesized by reacting 2,4-difluoroanisole with nitrophenyl isocyanate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with methyl magnesium bromide to form the final product.
科学的研究の応用
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are molecules that play a key role in the inflammatory response. N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(3-nitrophenyl)urea has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid protein in the brain.
特性
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O4/c1-9-5-6-12(13(7-9)24-14(16)17)19-15(21)18-10-3-2-4-11(8-10)20(22)23/h2-8,14H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWVWBJPXLTPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-chlorophenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5701369.png)
![N'-[(3-methyl-4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701370.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5701380.png)
![3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5701387.png)





![7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)thio]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5701451.png)